molecular formula C11H13N3O B13434929 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Cat. No.: B13434929
M. Wt: 203.24 g/mol
InChI Key: NEASSUOQTKPOLQ-UHFFFAOYSA-N
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Description

1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isopropyl group at position 1, a pyridin-2-yl group at position 3, and a hydroxyl group at position 5 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
  • 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-carboxylic acid
  • 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-thiol

Uniqueness

1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-propan-2-yl-5-pyridin-2-yl-1H-pyrazol-3-one

InChI

InChI=1S/C11H13N3O/c1-8(2)14-11(15)7-10(13-14)9-5-3-4-6-12-9/h3-8,13H,1-2H3

InChI Key

NEASSUOQTKPOLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=C(N1)C2=CC=CC=N2

Origin of Product

United States

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